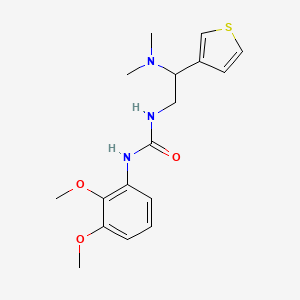
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea, also known as DMTU, is a chemical compound that has been widely used in scientific research. DMTU is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea involves its ability to scavenge reactive oxygen species such as superoxide anion, hydroxyl radical, and peroxynitrite. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea acts as a potent antioxidant by donating an electron to these free radicals, thereby neutralizing their harmful effects. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea also has the ability to chelate transition metal ions such as iron and copper, which are known to catalyze the formation of free radicals. By chelating these metal ions, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea prevents the generation of free radicals and protects against oxidative stress-induced damage.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, protein carbonylation, and DNA damage in various cell types. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has also been shown to improve endothelial function, reduce inflammation, and protect against ischemia-reperfusion injury in animal models. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has several advantages as a tool for scientific research. It is a highly potent and specific antioxidant, which allows for the investigation of the role of oxidative stress in various physiological and pathological processes. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is also stable and can be easily synthesized in large quantities. However, there are some limitations to the use of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea in lab experiments. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can interfere with some assays that rely on the generation of reactive oxygen species, such as the dichlorofluorescein assay. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can have off-target effects, such as inhibition of nitric oxide synthase activity.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea in scientific research. One area of focus is the investigation of the role of oxidative stress in aging and age-related diseases. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, and further studies are needed to explore its potential as a therapeutic agent for this and other neurodegenerative disorders. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to improve endothelial function and reduce inflammation in animal models of cardiovascular disease, and further studies are needed to explore its potential as a therapeutic agent for this and other cardiovascular disorders. Finally, the development of new and more specific antioxidants based on the structure of 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is an area of active research.
Synthesemethoden
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can be synthesized using a simple and efficient method. The synthetic route involves the reaction of 3-(2-dimethylaminoethyl)thiophene with 1-(2,3-dimethoxyphenyl)urea in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted into 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea by acidification and crystallization. The purity of the synthesized 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has also been used in animal models to study the effects of oxidative stress on various physiological processes such as cardiovascular function, inflammation, and aging. Additionally, 1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been used as a tool to investigate the role of reactive oxygen species in various diseases such as diabetes, cancer, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)14(12-8-9-24-11-12)10-18-17(21)19-13-6-5-7-15(22-3)16(13)23-4/h5-9,11,14H,10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDUOFEJVBADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C(=CC=C1)OC)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

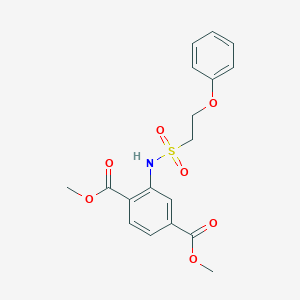
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)
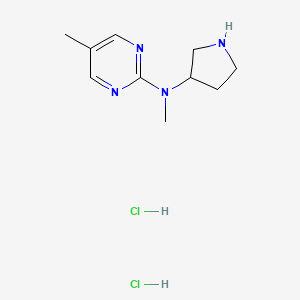
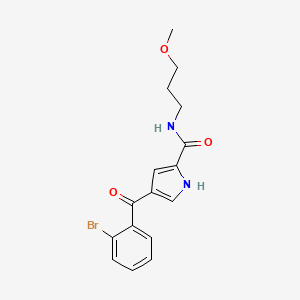
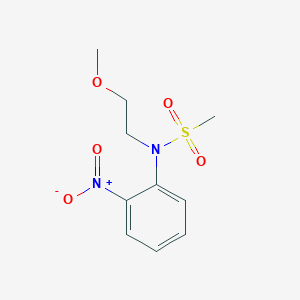
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)


![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)
![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)